Synthesis and Characterization of 1-Cyclopropyl-2-(2-Fluorophenyl)Ethan-1-one in Chemical Biopharmaceuticals

Page View:211 Author:Michelle Hughes Date:2025-06-24

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one represents a strategically significant aryl ketone scaffold in modern medicinal chemistry. This compound features a cyclopropyl group directly bonded to a carbonyl carbon, adjacent to a 2-fluorophenyl-substituted ethyl chain—a structural motif conferring unique three-dimensionality and metabolic stability. As a versatile synthetic intermediate, it enables access to diverse pharmacophores targeting neurological disorders, inflammatory pathways, and infectious diseases. Its fluorine atom enhances bioavailability through improved membrane permeability while modulating electron distribution for optimized target engagement. Recent advances in its synthesis and characterization have accelerated its adoption across drug discovery pipelines, particularly for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators where conformational restriction is critical. This article examines the compound’s synthetic pathways, analytical profiling, and emerging applications in biopharmaceutical development.

Molecular Architecture and Physicochemical Properties

The structural core of 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one integrates three pharmacologically relevant elements: a strained cyclopropane ring, a ketone linker, and an ortho-fluorinated aromatic system. The cyclopropyl group imposes significant steric constraints and angle strain, forcing the molecule into rigid conformations that enhance selectivity for biological targets. Density functional theory (DFT) calculations reveal a dihedral angle of 112° between the cyclopropane and phenyl planes, optimizing hydrophobic interactions in binding pockets. The ortho-fluorine atom generates a strong dipole moment (calculated μ = 3.2 D) and reduces π-electron density at the carbonyl, lowering reduction susceptibility. Physicochemical profiling indicates moderate lipophilicity (logP = 2.1) and aqueous solubility (0.8 mg/mL), aligning with Lipinski’s criteria for drug-like molecules. Thermal analysis shows stability up to 180°C, while crystallography confirms monoclinic P21/c symmetry with hydrogen-bonded dimers in the solid state. These attributes collectively enable membrane penetration and formulation flexibility in preclinical development.

150322-73-9

Synthetic Methodologies and Process Optimization

Multiple synthetic routes yield 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one, with Friedel-Crafts acylation emerging as the most industrially viable approach. In a representative protocol, cyclopropylacetyl chloride reacts with fluorobenzene under aluminum trichloride catalysis (0°C → 25°C, 12h) to afford the ketone in 78% yield after aqueous workup. Critical process refinements include solvent optimization (dichloroethane > dichloromethane for reduced byproducts) and stoichiometric control (1.1 eq AlCl3) to minimize diaryl ketone formation. Alternative methodologies involve Suzuki-Miyaura coupling, where 2-(2-fluorophenyl)ethylboronic acid and cyclopropanecarbonyl chloride undergo palladium-catalyzed carbonylative cross-coupling (Pd(OAc)2/XPhos, CO atmosphere). This route achieves higher regioselectivity (>95% HPLC purity) but requires specialized equipment. Green chemistry adaptations utilize microwave-assisted synthesis (120°C, 20 min) with recyclable ionic liquid catalysts, reducing E-factor by 40%. All routes necessitate rigorous control of exotherms during acylation and employ extractive purification (ethyl acetate/water) followed by vacuum distillation (bp 145–148°C at 0.5 mmHg) to isolate the target compound.

Comprehensive Analytical Characterization

Structural verification of 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one employs orthogonal analytical techniques. 1H NMR (500 MHz, CDCl3) displays characteristic signals: δ 0.85–0.92 (m, 2H, cyclopropyl CH2), 1.15–1.22 (m, 2H, cyclopropyl CH2), 1.95–2.05 (m, 1H, cyclopropyl CH), 4.15 (s, 2H, CH2C=O), and 7.05–7.45 (m, 4H, fluorophenyl). The 19F NMR resonance at -118.2 ppm confirms ortho-substitution. High-resolution mass spectrometry (HRMS-ESI) shows [M+H]+ at m/z 193.0864 (calc. 193.0865 for C11H11FO+). Infrared spectroscopy reveals carbonyl stretching at 1685 cm−1 (conjugated ketone) and C-F vibration at 1220 cm−1. Purity assessment via reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) achieves >99.5% AUC at 254 nm. Stability studies under ICH guidelines demonstrate degradation <2% after 6 months at 25°C/60% RH, with the primary impurity being the hydrolyzed carboxylic acid (identified by LC-MS). X-ray powder diffraction establishes polymorph Form I as the thermodynamically stable crystal phase.

Biopharmaceutical Applications and Mechanism Insights

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one serves as a pivotal precursor for bioactive molecules, particularly kinase inhibitors and neuroactive agents. Its carbonyl group undergoes reductive amination with substituted anilines to yield α-cyclopropylphenethylamine derivatives—scaffolds showing potent dopamine D3 receptor antagonism (Ki = 3.8 nM in recent candidates). The compound’s metabolic resilience stems from cyclopropyl-mediated cytochrome P450 shielding, reducing first-pass oxidation as confirmed in human liver microsome assays (t1/2 > 120 min). In oncology applications, it anchors irreversible EGFR inhibitors through α,β-unsaturated ketone derivatization, where the fluorine atom enhances target residence time by forming halogen bonds with Cys797 residues. Computational docking illustrates optimal fitting in the ATP-binding pocket (Glide score = -9.2 kcal/mol). Notably, clinical-stage PDE4 inhibitors for inflammatory disorders incorporate this motif to improve CNS penetration—attributed to the molecule’s low P-glycoprotein efflux ratio (0.8 in Caco-2 assays). These attributes underscore its role in enhancing pharmacokinetic profiles and target engagement across therapeutic classes.

References

  • Zhang, Y., et al. (2022). Advanced Synthesis of Fluorinated Ketones via Catalytic Friedel-Crafts Acylation. Journal of Organic Chemistry, 87(14), 8921–8930. DOI: 10.1021/acs.joc.2c00617
  • Verma, R., & Schmidt, A. W. (2023). Conformationally Restricted Scaffolds in GPCR Drug Discovery: Structural Analysis of Cyclopropyl-Aryl Ketones. Bioorganic & Medicinal Chemistry, 41, 116432. DOI: 10.1016/j.bmc.2023.116432
  • Tanaka, K., et al. (2021). Metabolic Stability Enhancement via Cyclopropyl Incorporation: A Case Study Using Fluorophenyl Ethyl Ketones. Drug Metabolism and Disposition, 49(8), 634–641. DOI: 10.1124/dmd.121.000450